molecular formula C10H18O2 B12324614 rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol CAS No. 54164-90-8

rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol

Cat. No.: B12324614
CAS No.: 54164-90-8
M. Wt: 170.25 g/mol
InChI Key: XWFVRMWMBYDDFY-PSASIEDQSA-N
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Description

Product Overview rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol is a high-purity organic compound supplied for laboratory research use. This compound, with the CAS Number 54164-90-8, has a molecular formula of C 10 H 18 O 2 and a molecular weight of 170.25 g/mol . It is characterized by its two stereocenters in the rel-(1S,4S) configuration and features two hydroxyl functional groups, which contribute to its physicochemical properties and research applications . Research Applications and Value This compound is classified among the menthane monoterpenoids, a group of lipids and lipid-like molecules with diverse biological activities . Scientific studies on a closely related diol, 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol (HPMCD), which is isolated from natural sources, have demonstrated potent antioxidant and cytoprotective properties . The research indicates that such compounds are effective scavengers of physiologically relevant free radicals, including superoxide, hydroxyl, and nitric oxide radicals, at nanomolar concentrations . Furthermore, it exhibits secondary antioxidant activities like reducing power and metal chelation, and has shown efficacy in preventing xenobiotic-induced cytotoxicity in cell models, such as primary hepatocytes, by maintaining intracellular glutathione levels and inhibiting lipid peroxidation . Predictive ADMET data suggests the molecule has favorable absorption properties, with high probability for human intestinal absorption, and potential to cross the blood-brain barrier . A key predicted target is the Cannabinoid CB2 receptor , indicating potential research utility in related pathways . Usage and Handling This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle the material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

54164-90-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1S,4S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10-/m1/s1

InChI Key

XWFVRMWMBYDDFY-PSASIEDQSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H](C=C1)C(C)(C)O)O

Canonical SMILES

CC1(CCC(C=C1)C(C)(C)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Routes

Epoxidation-Hydrolysis of Limonene

The most widely reported method involves limonene as the starting material. The synthesis proceeds through a two-step process:

  • Epoxidation : Limonene reacts with peracids (e.g., meta-chloroperoxybenzoic acid) to form limonene oxide.
  • Acid-Catalyzed Hydrolysis : Limonene oxide undergoes ring-opening in aqueous acidic media (e.g., H₂SO₄, HCl) to yield the target diol.

Optimization Parameters :

  • Temperature : Hydrolysis at 60–80°C minimizes side reactions like dehydration.
  • Solvent System : Ethanol/water mixtures (3:1 v/v) enhance solubility and reaction rate.
  • Catalyst : H₂SO₄ (0.5 M) achieves 68–72% yield with 85–90% enantiomeric excess (ee).
Stereochemical Control

The (1S,4S) configuration arises from stereospecific ring-opening of the epoxide intermediate. DFT calculations suggest that protonation at the less substituted epoxide carbon favors the desired stereochemistry.

Biocatalytic Methods

Microbial Biotransformation

Pestalotiopsis mangiferae LabMicrA-505, an Amazonian endophytic fungus, converts R-(+)-limonene into the target diol via stereoselective epoxidation followed by hydrolysis.

Key Process Metrics :

Parameter Value
Substrate Loading 2.0% (w/v)
Temperature 24°C
pH 6.0
Yield 98.34 ± 1.53%
ee >99%

This method eliminates harsh reagents and achieves near-perfect enantioselectivity, though scalability remains challenging.

Industrial-Scale Production

Continuous Flow Epoxidation

Large-scale synthesis employs continuous flow reactors to enhance safety and yield:

  • Epoxidation : Limonene and peracetic acid react in a tubular reactor (residence time: 30 min, 50°C).
  • Hydrolysis : The epoxide intermediate is hydrolyzed in a packed-bed reactor with immobilized acidic resin (Amberlyst® 15).

Advantages :

  • 95% conversion of limonene.
  • Reduced waste via solvent recycling.

Comparative Analysis of Methods

Method Yield (%) ee (%) Key Advantage Limitation
Acid-Catalyzed 68–72 85–90 Scalable Requires chiral purification
Enzymatic Resolution 41–45 >99 High ee Low yield
Biotransformation 98.34 >99 Green chemistry Slow reaction (96 h)

Stereochemical Verification

Analytical Techniques

  • Chiral HPLC : β-Cyclodextrin columns resolve enantiomers (Rs > 2.5).
  • NMR Spectroscopy : δ 1.2–1.5 ppm (methyl groups), δ 5.2–5.8 ppm (vinyl protons).
  • X-ray Crystallography : Confirms absolute configuration via single-crystal analysis.

Emerging Strategies

Catalytic Asymmetric Epoxidation

Mn(III)-salen complexes achieve 90% ee in limonene epoxidation, though competing oxidation at the isopropenyl group reduces yield.

Enzymatic Dynamic Kinetic Resolution

Lipase PS-C catalyzes the resolution of racemic diol mixtures, converting undesired enantiomers into acetates while recycling the target compound.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Menthene-1,8-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (1R,4R)-2-Menthene-1,8-diol can yield menthone derivatives, while reduction can produce menthol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol exhibits potential therapeutic effects due to its unique structure. Its hydroxyl groups enable it to interact with biological molecules, influencing their function.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of various menthane derivatives found that this compound demonstrated significant activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes is attributed to its hydrophobic and hydrophilic regions, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

In agriculture, the compound serves as a natural pesticide and growth regulator. Its application can enhance plant growth and resistance to pests.

Case Study: Plant Growth Promotion

Research has shown that applying this compound in controlled environments resulted in improved growth rates of several crops. The compound's role in enhancing photosynthesis and nutrient uptake was particularly noted .

Materials Science Applications

The compound's unique chemical structure allows it to be used in synthesizing novel materials with specific properties.

Case Study: Polymer Synthesis

In a recent study, researchers utilized this compound as a monomer in polymer synthesis. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polymers . This opens avenues for its use in high-performance materials.

Mechanism of Action

The mechanism by which (1R,4R)-2-Menthene-1,8-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Stereochemical Analysis

The table below compares key structural features of the target compound with analogs:

Compound Name Core Structure Substituents Stereochemistry Functional Groups
rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol (Target) Cyclohex-2-en-1-ol 4: 2-hydroxypropan-2-yl; 1: methyl rel-(1S,4S) Tertiary alcohol, alkene
rel-(1s,4s)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohexanol hydrate (CAS 2451-01-6) Cyclohexanol 4: 2-hydroxypropan-2-yl; 1: methyl rel-(1S,4S) Tertiary alcohol, hydrate
(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol (CAS 52154-82-2) Cyclohex-2-en-1-ol 4: propenyl; 1: methyl (1R,4S) Secondary alcohol, alkene
rel-(1S,4S)-4-(Hydroxymethyl)cyclohexanecarboxylic acid (CAS 73094-35-6) Cyclohexane 4: hydroxymethyl; 1: carboxylic acid rel-(1S,4S) Carboxylic acid, primary alcohol
rel-(1S,4S,5R)-5-(Hydroxymethyl)bicyclo[2.1.1]hexan-2-one (CAS 697747-82-3) Bicyclo[2.1.1]hexane 5: hydroxymethyl; 2: ketone rel-(1S,4S,5R) Primary alcohol, ketone

Key Observations :

  • Cyclohexenol vs. Cyclohexanol: The target compound’s conjugated alkene (cyclohex-2-en-1-ol) enhances reactivity in electrophilic additions compared to the saturated cyclohexanol analog .
  • Substituent Effects : The bulky tertiary alcohol (2-hydroxypropan-2-yl) in the target compound reduces acidity (pKa ~19-20) compared to primary alcohols (e.g., hydroxymethyl in CAS 73094-35-6, pKa ~16-17) .
  • Stereochemistry : Diastereomers like (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol exhibit distinct crystallinity and biological activity profiles due to spatial arrangement .

Physicochemical Properties

Property Target Compound Cyclohexanol Hydrate (CAS 2451-01-6) (1R,4S)-1-Methyl-4-propenyl (CAS 52154-82-2) rel-(1S,4S)-4-Hydroxymethyl Carboxylic Acid (CAS 73094-35-6)
Molecular Weight (g/mol) 186.23 (calculated) 186.23 + H2O 166.26 172.09
XlogP (Lipophilicity) ~1.8 (estimated) ~1.5 ~2.3 1.6
Solubility (Water) Low (tertiary alcohol) Moderate (hydrate) Low (alkene) High (carboxylic acid)
Melting Point Not reported Not reported Not reported 95% purity (reported)

Notes:

  • The target compound’s estimated XlogP (~1.8) aligns with moderately lipophilic analogs, favoring membrane permeability in drug design .
  • The carboxylic acid derivative (CAS 73094-35-6) exhibits higher aqueous solubility due to ionizable groups, contrasting with the hydrophobic alkene in the target compound .

Hazard and Environmental Profiles

Compound Toxicity Profile Environmental Risks
Target Compound Acute toxicity (oral, dermal), carcinogenic Persistent in aquatic systems
Cyclohexanol Hydrate Similar to target compound Lower bioaccumulation potential
(1R,4S)-1-Methyl-4-propenyl Irritant (eyes, skin) Volatile organic compound (VOC)

Biological Activity

rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol, commonly referred to as terpin hydrate, is an organic compound notable for its unique stereochemistry and biological properties. This compound, with a molecular formula of C10H22O3C_{10}H_{22}O_3 and a molecular weight of 190.28 g/mol, has garnered interest in various fields including pharmacology and biochemistry due to its potential therapeutic applications.

Chemical Structure

The structural formula of this compound is characterized by a cyclohexene ring with hydroxyl groups that contribute to its biological activity. The stereochemistry at the chiral centers significantly impacts its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biomolecules. This interaction can influence enzyme activity, receptor binding, and metabolic pathways. The compound's hydroxyl groups are crucial for these interactions, enhancing its solubility and reactivity in biological systems.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antimicrobial Activity

Studies indicate that terpin hydrate exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth and biofilm formation.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

2. Anti-inflammatory Effects

This compound has been shown to reduce inflammation in various models. It inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes.

3. Antioxidant Properties

The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of terpin hydrate against clinical isolates of Staphylococcus aureus. The results indicated that at a concentration of 32 µg/mL, terpin hydrate effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent for treating infections caused by antibiotic-resistant strains.

Case Study 2: Anti-inflammatory Mechanism
In an animal model of induced inflammation, terpin hydrate administration resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory cytokines in treated animals.

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